Tetraethylphosphonium tetrafluoroborate

描述

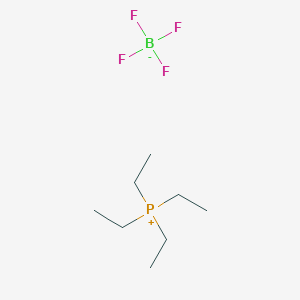

Tetraethylphosphonium tetrafluoroborate is a phosphonium salt with the chemical formula (CH3CH2)4P(BF4). It is known for its high ionic conductivity and electrochemical stability, making it a valuable compound in various applications, particularly in the field of electrochemistry .

准备方法

Synthetic Routes and Reaction Conditions: Tetraethylphosphonium tetrafluoroborate can be synthesized through the reaction of tetraethylphosphonium chloride with sodium tetrafluoroborate in an appropriate solvent such as acetonitrile. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .

化学反应分析

Electrochemical Reactions in Energy Storage

TEPBF₄ exhibits significant utility as an electrolyte in high-voltage supercapacitors due to its ionic conductivity and stability. Research highlights its performance in acetonitrile (AN) solvents :

| Property | TEPBF₄/AN Electrolyte |

|---|---|

| Solubility | 2.15 M |

| Ionic Conductivity | 52.2 mS cm⁻¹ |

| Electrochemical Window | 4.7 V |

| Specific Capacitance | 24.7 F g⁻¹ |

In supercapacitors, TEPBF₄ undergoes non-faradaic charge storage via ion adsorption at electrode surfaces:

-

Charging : TEP⁺ cations and BF₄⁻ anions migrate to the cathode and anode, respectively, forming electric double layers.

-

Discharging : Ions desorb, releasing stored energy.

Notably, TEPBF₄-based supercapacitors retain 75% capacitance after 1,000 hours at 3.2 V, indicating minimal decomposition under operational conditions .

Solvent Interactions and Dissociation

TEPBF₄ dissociates into ions in polar aprotic solvents, enabling its use in electrochemical systems:

textTEPBF₄ (s) ⇌ TEP⁺ (solvated) + BF₄⁻ (solvated)

Solubility varies with solvent :

| Solvent | Solubility (g/mL) |

|---|---|

| Acetonitrile | 0.1 |

| Propionitrile | Moderate |

| Propylene Carbonate | Low |

This dissociation underpins its high ionic conductivity in AN (52.2 mS cm⁻¹) .

Thermal and Chemical Stability

TEPBF₄ demonstrates thermal resilience up to 300°C (melting point) , with decomposition pathways likely involving:

-

Cation degradation : Thermal cleavage of P–C bonds in the tetraethylphosphonium ion.

-

Anion breakdown : BF₄⁻ decomposition to BF₃ and F⁻ at elevated temperatures.

Its hygroscopic nature necessitates storage in anhydrous conditions to prevent hydrolysis :

textTEPBF₄ + H₂O → TEP⁺ + BF₄⁻ + H⁺/OH⁻ (partial hydrolysis)

Synthetic Reactions

TEPBF₄ is typically synthesized via metathesis reactions, such as:

textTEPCl + NaBF₄ → TEPBF₄ + NaCl

This precipitation reaction yields high-purity crystals after recrystallization from ethyl acetate/hexane or methanol/petroleum ether .

Comparative Analysis with Ammonium Analogs

TEPBF₄ outperforms tetraethylammonium tetrafluoroborate (TEATFB) in supercapacitors due to enhanced electrochemical stability :

| Parameter | TEPBF₄ | TEATFB |

|---|---|---|

| Ionic Conductivity | 52.2 mS cm⁻¹ | 45.0 mS cm⁻¹ |

| Voltage Window | 4.7 V | 3.5 V |

| Capacitance Retention | 75% | 60% |

Potential Side Reactions

Under extreme conditions (e.g., voltages >4.7 V or prolonged moisture exposure), TEPBF₄ may undergo:

-

Anion oxidation : BF₄⁻ → BF₃ + F₂ (g)

-

Cation hydrolysis : TEP⁺ + H₂O → Phosphine oxides + ethylene

These pathways remain speculative without direct experimental validation but align with behavior observed in analogous ionic liquids .

科学研究应用

Tetraethylphosphonium tetrafluoroborate is a phosphonium salt with the molecular formula and a molecular weight of 234.03 . It typically appears as a white to almost white powder or crystal . This compound is slightly soluble in water and soluble in polar solvents . It is hygroscopic and should be stored under inert gas in a cool, dark place, ideally below 15°C .

Safety Information

this compound is hazardous if swallowed and causes severe skin burns and eye damage . When handling this chemical, it is important to avoid breathing dust or mists, wash skin thoroughly after handling, and wear protective gloves, clothing, eye protection, and face protection . In case of skin contact, immediately take off all contaminated clothing and rinse skin with water . If swallowed, rinse mouth and do NOT induce vomiting and immediately call a poison center/doctor . In case of inhalation, remove the person to fresh air and keep comfortable for breathing, and immediately call a poison center/doctor . In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so and continue rinsing and immediately call a poison center/doctor . Store locked up and dispose of contents/container to an approved waste disposal plant .

Applications

This compound is primarily used in various chemical applications, including as a reagent in organic synthesis. It is also used as an electrolyte in electrochemical applications, such as batteries and hydrogen production by electrolysis of water .

Electrochemical Capacitors

This compound can be used as an electrolyte in electrochemical capacitors (ECs) for high-voltage and improved energy and power density applications . In acetonitrile, it supports positive polarization charging through the exchange of cations for anions .

Ionic Liquids Screening

作用机制

The mechanism of action of tetraethylphosphonium tetrafluoroborate in electrochemical applications involves its ability to dissociate into tetraethylphosphonium cations and tetrafluoroborate anions. These ions facilitate the conduction of electric current in the electrolyte solution, enhancing the performance of supercapacitors and other electrochemical devices .

相似化合物的比较

- Tetrakis(diethylamino)phosphonium tetrafluoroborate

- Tetrakis(diethylamino)phosphonium hexafluorophosphate

- Tetrakis(dimethylamino)phosphonium tetrafluoroborate

Comparison: Tetraethylphosphonium tetrafluoroborate is unique due to its high solubility, high ionic conductivity, and wide electrochemical stability window. These properties make it a compelling alternative to conventional ammonium salts in electrochemical applications .

生物活性

Tetraethylphosphonium tetrafluoroborate (TEPBF4) is a quaternary ammonium salt that has gained attention in various fields, particularly in electrochemistry and organic synthesis. This article explores its biological activity, focusing on its properties, applications, and relevant research findings.

- Chemical Formula : C8H20BF4N

- Molecular Weight : 217.06 g/mol

- CAS Number : 429-06-1

- Appearance : White crystalline powder

TEPBF4 consists of a positively charged tetraethylphosphonium cation and a negatively charged tetrafluoroborate anion. It is known for its high solubility and ionic conductivity, making it suitable for various applications in biological and electrochemical contexts.

1. Electrolyte in Electrochemical Systems

TEPBF4 has been utilized as an electrolyte in electrochemical devices, particularly supercapacitors. Its high ionic conductivity (52.2 mS cm) and solubility (2.15 M) make it an effective medium for ion transport, which is crucial for the performance of energy storage devices .

2. Biochemical Research

In biochemical studies, TEPBF4 serves as a source of tetraethylphosphonium ions, which are important in various biochemical reactions. Its role as a phase transfer catalyst facilitates the transfer of reactants between immiscible phases, enhancing reaction efficiency in organic synthesis .

Study 1: Electrochemical Performance

A study conducted by researchers at the University of Cambridge investigated the electrochemical performance of TEPBF4 in supercapacitors. The results indicated that devices using TEPBF4 exhibited superior charge-discharge characteristics compared to those using traditional electrolytes. The study highlighted the importance of ionic conductivity in enhancing energy storage capabilities .

Study 2: Solubility and Ionic Conductivity

Research published in Scientific Reports demonstrated that TEPBF4-containing electrolytes showed higher solubility and ionic conductivity compared to other quaternary ammonium salts like tetraethylammonium tetrafluoroborate (TEABF4). This property is essential for developing more efficient electrochemical systems .

Comparative Data Table

| Property | This compound (TEPBF4) | Tetraethylammonium Tetrafluoroborate (TEABF4) |

|---|---|---|

| Molecular Weight | 217.06 g/mol | 217.06 g/mol |

| Ionic Conductivity | 52.2 mS cm | Lower than TEPBF4 |

| Solubility | 2.15 M | Lower than TEPBF4 |

| Application | Electrolyte in supercapacitors; phase transfer catalyst | Electrolyte; organic synthesis |

属性

IUPAC Name |

tetraethylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20P.BF4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQILLMTUOVXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[P+](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584989 | |

| Record name | Tetraethylphosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

665-49-6 | |

| Record name | Tetraethylphosphonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=665-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylphosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylphosphonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。